Ethanamine, N-ethyl-2,2-difluoro-
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Overview
Description
(2,2-Difluoroethyl)(ethyl)amine is an organic compound characterized by the presence of both ethyl and difluoroethyl groups attached to an amine. This compound is of significant interest in medicinal chemistry due to its unique properties, including its ability to act as a lipophilic hydrogen bond donor.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-difluoroethyl)(ethyl)amine typically involves the electrophilic 2,2-difluoroethylation of amine nucleophiles. One method employs a hypervalent iodine reagent, specifically (2,2-difluoro-ethyl)(aryl)iodonium triflate, which reacts with amine nucleophiles via a ligand coupling mechanism . This method offers a complementary strategy to existing 2,2-difluoroethylation methods and allows access to a wide range of 2,2-difluoroethylated nucleophiles.
Industrial Production Methods: Industrial production of (2,2-difluoroethyl)(ethyl)amine may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of hypervalent iodine reagents in industrial settings can be advantageous due to their mechanistic flexibility and efficiency in producing the desired product .
Chemical Reactions Analysis
Types of Reactions: (2,2-Difluoroethyl)(ethyl)amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form amines with different substituents.
Common Reagents and Conditions:
Electrophilic Reagents: Hypervalent iodine reagents are commonly used for the electrophilic 2,2-difluoroethylation of amines.
Bases: Bases such as cesium carbonate (Cs2CO3) are often employed to facilitate the reaction.
Major Products: The major products formed from these reactions include various 2,2-difluoroethylated amines, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
(2,2-Difluoroethyl)(ethyl)amine has several applications in scientific research:
Medicinal Chemistry: The compound is used to design drugs with improved physicochemical properties, such as increased lipophilicity and metabolic stability.
Materials Science: Fluorinated compounds, including (2,2-difluoroethyl)(ethyl)amine, are utilized in the development of advanced materials with unique properties.
Agrochemistry: The compound can be used in the synthesis of agrochemicals with enhanced efficacy and stability.
Mechanism of Action
The mechanism by which (2,2-difluoroethyl)(ethyl)amine exerts its effects involves its ability to act as a lipophilic hydrogen bond donor. The incorporation of electronegative fluorine atoms allows for modulation of lipophilicity and increases the acidity of the α-proton, tuning drug target affinity and specificity . The compound’s C-F bonds impart metabolic stability, making it a stable bioisostere for various pharmacophores .
Comparison with Similar Compounds
- (2,2-Difluoroethyl)(methyl)amine
- (2,2-Difluoroethyl)(propyl)amine
- (2,2-Difluoroethyl)(isopropyl)amine
Comparison: (2,2-Difluoroethyl)(ethyl)amine is unique due to its specific combination of ethyl and difluoroethyl groups, which confer distinct physicochemical properties. Compared to its analogues, it offers a balance of lipophilicity and hydrogen bond donor ability, making it particularly useful in drug design .
Properties
CAS No. |
95353-03-0 |
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Molecular Formula |
C4H9F2N |
Molecular Weight |
109.12 g/mol |
IUPAC Name |
N-ethyl-2,2-difluoroethanamine |
InChI |
InChI=1S/C4H9F2N/c1-2-7-3-4(5)6/h4,7H,2-3H2,1H3 |
InChI Key |
UKCJPWSGPORHQG-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(F)F |
Origin of Product |
United States |
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